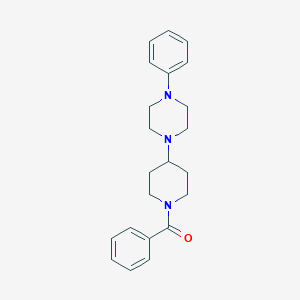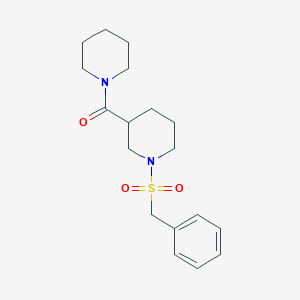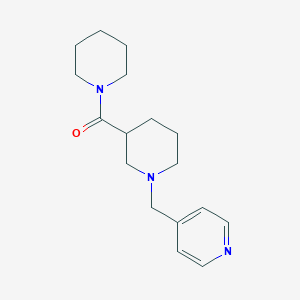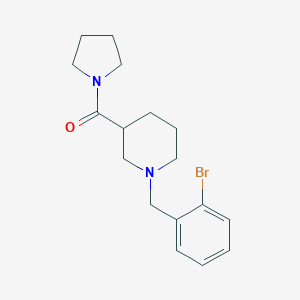
1'-Cyclopentyl-4-methyl-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-4-methyl-1,4'-bipiperidine, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptor CB1 and has been used extensively in scientific research to investigate the physiological and biochemical effects of cannabinoids.
Mecanismo De Acción
1'-Cyclopentyl-4-methyl-1,4'-bipiperidine 47,497 acts as a potent agonist of the CB1 receptor, which is primarily located in the brain and central nervous system. Activation of the CB1 receptor by 1'-Cyclopentyl-4-methyl-1,4'-bipiperidine 47,497 leads to a variety of physiological and biochemical effects, including the release of neurotransmitters such as dopamine, serotonin, and GABA.
Biochemical and Physiological Effects:
1'-Cyclopentyl-4-methyl-1,4'-bipiperidine 47,497 has been shown to produce a variety of physiological and biochemical effects, including analgesia, hypothermia, and decreased locomotor activity. It has also been shown to produce effects on the immune system, including the inhibition of T-cell proliferation and the modulation of cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1'-Cyclopentyl-4-methyl-1,4'-bipiperidine 47,497 in scientific research is its high affinity for the CB1 receptor, which allows for precise targeting of this receptor in experimental settings. However, one limitation of using 1'-Cyclopentyl-4-methyl-1,4'-bipiperidine 47,497 is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in cannabis.
Direcciones Futuras
There are many potential future directions for research on 1'-Cyclopentyl-4-methyl-1,4'-bipiperidine 47,497 and other synthetic cannabinoids. One area of research could be the development of novel synthetic cannabinoids with improved therapeutic potential for the treatment of conditions such as chronic pain and inflammation. Another area of research could be the investigation of the long-term effects of synthetic cannabinoids on the brain and central nervous system, particularly with regards to the potential for addiction and other adverse effects.
Métodos De Síntesis
1'-Cyclopentyl-4-methyl-1,4'-bipiperidine 47,497 is synthesized by reacting 1,1-dimethylheptylamine with 4-methyl-4-penten-1-amine in the presence of a palladium catalyst. The resulting product is then reacted with cyclopentanone to produce 1'-Cyclopentyl-4-methyl-1,4'-bipiperidine 47,497.
Aplicaciones Científicas De Investigación
1'-Cyclopentyl-4-methyl-1,4'-bipiperidine 47,497 has been used extensively in scientific research to investigate the physiological and biochemical effects of cannabinoids. It has been shown to have a high affinity for the CB1 receptor and to produce effects similar to those of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
Propiedades
Fórmula molecular |
C16H30N2 |
|---|---|
Peso molecular |
250.42 g/mol |
Nombre IUPAC |
1-cyclopentyl-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C16H30N2/c1-14-6-10-17(11-7-14)16-8-12-18(13-9-16)15-4-2-3-5-15/h14-16H,2-13H2,1H3 |
Clave InChI |
OHRRZJJZPNIECZ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)C3CCCC3 |
SMILES canónico |
CC1CCN(CC1)C2CCN(CC2)C3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine](/img/structure/B247339.png)

![N-[4-({3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247351.png)

![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247354.png)
![4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247356.png)
![4-Bromo-2-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247357.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)

![1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247364.png)
![1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B247367.png)

![1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247369.png)